molecular formula C14H26N2O3S B2505637 Tert-butyl 3-(methylsulfonimidoyl)-1-azaspiro[4.4]nonane-1-carboxylate CAS No. 2445785-52-2

Tert-butyl 3-(methylsulfonimidoyl)-1-azaspiro[4.4]nonane-1-carboxylate

Cat. No.: B2505637
CAS No.: 2445785-52-2
M. Wt: 302.43
InChI Key: BKEILCDDQGXIRB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(methylsulfonimidoyl)-1-azaspiro[4.4]nonane-1-carboxylate is a useful research compound. Its molecular formula is C14H26N2O3S and its molecular weight is 302.43. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Heterocyclic Compound Formation

One research area involves the synthesis of spirocyclic 3-oxotetrahydrofurans having carbo and heterocyclic fragments, which can serve as precursors for the preparation of other potentially biologically active heterocyclic compounds. The reaction of related compounds with N,N-dimethylformamide dimethyl acetal has been explored, yielding isomeric condensation products with applications in further synthetic transformations (Moskalenko & Boev, 2012).

Asymmetric Synthesis of Amines

Tert-butanesulfinyl imines, closely related to the query compound, are exceedingly versatile intermediates for the asymmetric synthesis of amines. These intermediates facilitate the production of a wide range of highly enantioenriched amines, including alpha-branched and alpha, alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, showcasing their broad utility in organic synthesis (Ellman, Owens, & Tang, 2002).

Exploration of Chemical Space

Research has also focused on developing efficient synthetic routes to bifunctional compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Such compounds provide convenient entry points to novel compounds accessing chemical space complementary to piperidine ring systems, highlighting the potential for discovering new chemical entities with therapeutic value (Meyers et al., 2009).

Stereoselective Synthesis and Catalysis

The [3+2] cycloaddition of N-tert-butanesulfinyl imines to arynes offers a stereoselective method for the synthesis of cyclic sulfoximines. This method not only demonstrates the synthetic utility of tert-butyl based compounds in constructing cyclic structures with potential biological activity but also showcases the ability to perform transformations under conditions that preserve stereochemical integrity (Ye et al., 2014).

Advanced Organic Synthesis Applications

Further applications include the development of catalytic processes for asymmetric oxidations, providing pathways to chiral tert-butanesulfinamides, tert-butyl sulfoxides, and tert-butanesulfinimines. These methodologies highlight the potential of tert-butyl-based compounds in facilitating the synthesis of enantiomerically pure substances, crucial for the pharmaceutical industry (Cogan et al., 1998).

Properties

IUPAC Name

tert-butyl 3-(methylsulfonimidoyl)-1-azaspiro[4.4]nonane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3S/c1-13(2,3)19-12(17)16-10-11(20(4,15)18)9-14(16)7-5-6-8-14/h11,15H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEILCDDQGXIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12CCCC2)S(=N)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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